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molecular formula C11H15NO2S B8369421 1-(2-Thiopheneacetyl)-3-hydroxypiperidine

1-(2-Thiopheneacetyl)-3-hydroxypiperidine

Cat. No. B8369421
M. Wt: 225.31 g/mol
InChI Key: XKOHIMKFFRIYBG-UHFFFAOYSA-N
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Patent
US06664271B1

Procedure details

This reaction was run in the same manner as ethyl 1-benzoyl-3-piperidinecarboxylate, starting with commercially available 3-hydroxypiperidine (1.03 g; 10.2 mmol) and 2-thiopheneacetyl chloride (1.2 ml; 10 mmol) and diisopropylethylamine (1.9 ml; 10.9 mmol). The crude product was purified by chromatography on silica, eluting with 100% ethyl acetate, giving 1-(2-thiopheneacetyl)-3-hydroxypiperidine (1.49 g) as a yellow oil, which solidified on standing. MS m/z (positive ion) 248 (M+Na+; 50), 226 (MH+; 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N1CCCC(C(OCC)=O)C1)(=O)C1C=CC=CC=1.[OH:20][CH:21]1[CH2:26][CH2:25][CH2:24][NH:23][CH2:22]1.[S:27]1[CH:31]=[CH:30][CH:29]=[C:28]1[CH2:32][C:33](Cl)=[O:34].C(N(C(C)C)CC)(C)C>>[S:27]1[CH:31]=[CH:30][CH:29]=[C:28]1[CH2:32][C:33]([N:23]1[CH2:24][CH2:25][CH2:26][CH:21]([OH:20])[CH2:22]1)=[O:34]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CC(CCC1)C(=O)OCC
Step Two
Name
Quantity
1.03 g
Type
reactant
Smiles
OC1CNCCC1
Step Three
Name
Quantity
1.2 mL
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)Cl
Step Four
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica
WASH
Type
WASH
Details
eluting with 100% ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)CC(=O)N1CC(CCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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